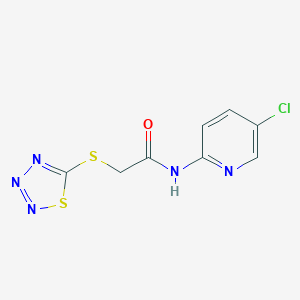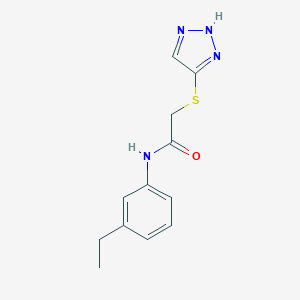![molecular formula C16H15NO3S B249476 N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B249476.png)
N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide, also known as TTP488, is a small molecule drug that has been developed as a potential treatment for Alzheimer's disease. TTP488 is a selective antagonist of the receptor for advanced glycation end products (RAGE), which is involved in the pathogenesis of Alzheimer's disease.
Mechanism of Action
N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide acts as a selective antagonist of RAGE, which is a transmembrane receptor that binds to a variety of ligands including Aβ, advanced glycation end products, and S100 proteins. RAGE activation has been implicated in the development and progression of Alzheimer's disease through the induction of neuroinflammation, oxidative stress, and neuronal dysfunction. By blocking RAGE signaling, N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide may reduce the harmful effects of these ligands on the brain and improve cognitive function.
Biochemical and Physiological Effects:
N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide has been shown to reduce the production of proinflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in vitro and in vivo. N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide also reduces the activation of microglia, which are immune cells in the brain that play a key role in neuroinflammation. In addition, N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide has been shown to reduce Aβ deposition and tau phosphorylation in the brain, which are hallmarks of Alzheimer's disease pathology.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide is its specificity for RAGE, which allows for targeted inhibition of this receptor without affecting other signaling pathways. N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide also has good pharmacokinetic properties, with a long half-life and good brain penetration. However, one limitation of N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide is its potential for off-target effects, as RAGE is involved in a variety of physiological processes beyond Alzheimer's disease.
Future Directions
For N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide research include the development of more potent and selective RAGE antagonists, the investigation of N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide in combination with other Alzheimer's disease therapies, and the exploration of N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide in other neurodegenerative diseases. In addition, further studies are needed to elucidate the precise mechanisms of N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide action and to identify biomarkers that can predict patient response to treatment.
Synthesis Methods
The synthesis of N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide involves the reaction of 4-(2-thienylcarbonyl)phenylacetic acid with tetrahydro-2-furanmethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting carboxamide is then deprotected by treatment with trifluoroacetic acid (TFA) to yield N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide.
Scientific Research Applications
N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide has been extensively studied in preclinical models of Alzheimer's disease. In vitro studies have shown that N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide can inhibit the binding of amyloid-β (Aβ) to RAGE and reduce the production of proinflammatory cytokines and reactive oxygen species. In vivo studies have demonstrated that N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide can improve cognitive function and reduce Aβ deposition and neuroinflammation in transgenic mouse models of Alzheimer's disease.
properties
Product Name |
N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide |
|---|---|
Molecular Formula |
C16H15NO3S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-[4-(thiophene-2-carbonyl)phenyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C16H15NO3S/c18-15(14-4-2-10-21-14)11-5-7-12(8-6-11)17-16(19)13-3-1-9-20-13/h2,4-8,10,13H,1,3,9H2,(H,17,19) |
InChI Key |
KWURTZHFSCTSBZ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CS3 |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249402.png)



![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)

![N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249415.png)

![{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B249419.png)
![4-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-2-butyn-1-ol](/img/structure/B249421.png)
